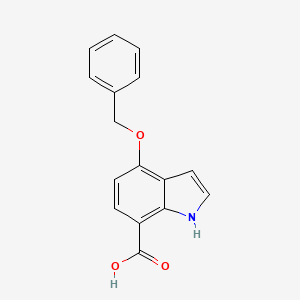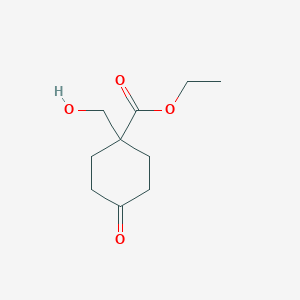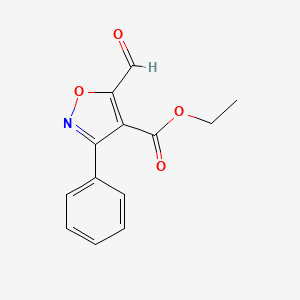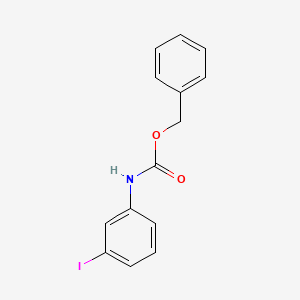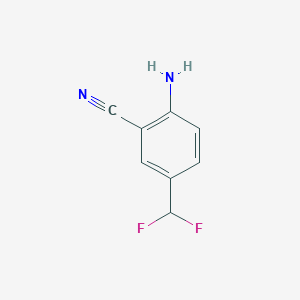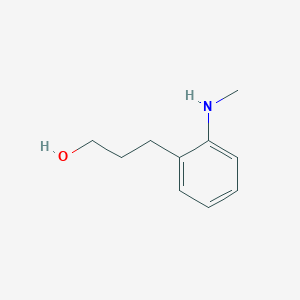
(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” is a chiral organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features an amino group, a pyrrolidinyl group, and a phenyl ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetonitrile and pyrrolidine.
Formation of Intermediate: The 4-bromophenylacetonitrile undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of “this compound” may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
“(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of “(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in drug development or biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-phenylethanol: Lacks the pyrrolidinyl group, which may result in different reactivity and applications.
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Contains a methyl group instead of a pyrrolidinyl group, leading to variations in chemical behavior.
Propiedades
Número CAS |
1213007-44-3 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2/t12-/m1/s1 |
Clave InChI |
JBVRFPVUUUJYTP-GFCCVEGCSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CO)N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



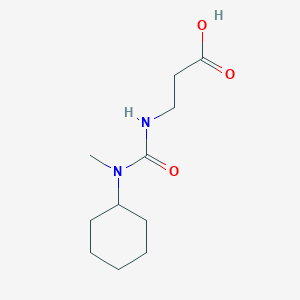

![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
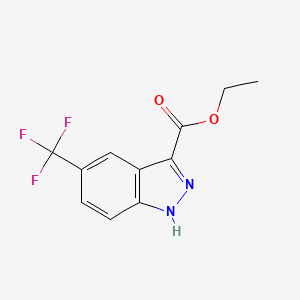
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
